1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride
Description
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Properties
IUPAC Name |
1-[2-oxo-2-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S.ClH/c25-16-6-7-17(26)24(16)12-18(27)22-8-10-23(11-9-22)19-21-20-15(13-28-19)14-4-2-1-3-5-14;/h1-5H,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUUZIRULWKOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride is a derivative of pyrrolidine and thiadiazine frameworks. This article explores its biological activity, particularly focusing on its anticonvulsant properties, potential therapeutic applications, and underlying mechanisms.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step chemical process involving the reaction of piperazine derivatives with pyrrolidine diones. The structural integrity and purity of the synthesized compound are confirmed using techniques such as NMR and IR spectroscopy.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine diones exhibit significant anticonvulsant activity. In a study involving 22 new compounds , including variations of the target compound, initial screenings were conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Most compounds demonstrated effectiveness in at least one seizure model, with several exhibiting high efficacy in preventing seizures:
| Compound ID | Structure Description | MES Protection (%) | scPTZ Protection (%) |
|---|---|---|---|
| 14 | 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | 80% | 75% |
| 17 | 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | 85% | 70% |
The neurotoxicity of these compounds was assessed using the rotarod test , revealing that most compounds had minimal neurotoxic effects at effective doses, indicating a favorable safety profile .
The anticonvulsant activity is hypothesized to be mediated through multiple mechanisms:
- GABAergic Modulation : Similar to other anticonvulsants, this compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Voltage-Gated Ion Channel Interaction : Molecular docking studies suggest that the compound interacts with voltage-gated sodium channels, stabilizing inactive states and reducing neuronal excitability .
Other Biological Activities
Beyond anticonvulsant properties, compounds with similar structural motifs have been reported to exhibit various biological activities:
- Antidiabetic Effects : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
- Anti-inflammatory Properties : Compounds containing the thiadiazole moiety have exhibited significant anti-inflammatory effects in animal models .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- A study demonstrated that a related thiadiazole derivative provided substantial protection against seizures in a chronic epilepsy model.
- Another investigation found that pyrrolidine derivatives inhibited indoleamine 2,3-dioxygenase (IDO), suggesting potential applications in cancer therapy due to their immunomodulatory effects .
Scientific Research Applications
Anticonvulsant Activity
Numerous studies have investigated the anticonvulsant properties of compounds related to 1-(2-oxo-2-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride. For instance, a study synthesized several derivatives and tested their efficacy against seizures using established models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that many compounds exhibited significant anticonvulsant activity, with some being more potent than existing medications like valproate .
Table 1: Anticonvulsant Activity of Selected Derivatives
| Compound | ED50 (mg/kg) | Test Model |
|---|---|---|
| Compound A | 29 | MES |
| Compound B | 48 | scPTZ |
| Compound C | 211 | Valproate (control) |
Anticancer Properties
Research has also highlighted the anticancer potential of thiadiazole derivatives. In vitro studies have shown that certain derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were tested against HCT116 and Mia-PaCa2 cell lines, revealing promising IC50 values that indicate effective growth inhibition .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | HCT116 | 42.5 |
| Compound E | Mia-PaCa2 | 64.3 |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Studies indicate that various synthesized thiadiazole derivatives demonstrate significant antibacterial and antifungal activities against common pathogens. For instance, compounds were found to be effective against bacteria such as Escherichia coli and fungi like Aspergillus niger .
Table 3: Antimicrobial Activity
| Compound | Bacteria/Fungi | Activity |
|---|---|---|
| Compound F | E. coli | Effective |
| Compound G | A. niger | Moderate |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. Research into structure-activity relationships has revealed that modifications to the piperazine and pyrrolidine moieties can significantly affect anticonvulsant and anticancer activities. For instance, the introduction of halogen substituents on aromatic rings has been associated with enhanced potency in anticonvulsant assays .
Computational Studies
Computational approaches have been employed to predict the pharmacokinetic properties and molecular interactions of the compound with biological targets. These studies help in understanding the mechanism of action at a molecular level and assist in guiding further synthetic modifications to enhance efficacy and reduce toxicity .
Q & A
Q. Basic
- NMR : H and C NMR confirm piperazine and thiadiazine ring connectivity.
- HPLC : A C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensures purity (>98%) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine-2,5-dione moiety .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
- Scaffold diversification : Modify the phenyl or piperazine groups (e.g., halogenation or alkylation) and assess bioactivity changes.
- Computational docking : Predict binding affinities to target receptors (e.g., serotonin or dopamine receptors) using molecular dynamics simulations.
- In vitro assays : Compare IC values across derivatives to identify pharmacophores .
How should contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values) be resolved?
Q. Advanced
- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell line, assay buffer).
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., mixed-effects models) to account for variability.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics and validate target engagement .
What in vitro assays are suitable for evaluating this compound’s bioactivity?
Q. Basic
- Enzyme inhibition assays : Measure inhibition of target enzymes (e.g., kinases) via fluorescence-based kits.
- Cell viability assays : Use MTT or resazurin assays in relevant cell lines (e.g., cancer or neuronal cells).
- Membrane permeability : Assess via Caco-2 cell monolayers to predict oral bioavailability .
How can scale-up synthesis maintain purity while addressing separation challenges?
Q. Advanced
- Membrane separation : Employ nanofiltration to remove low-molecular-weight impurities.
- Crystallization optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal purity.
- Process control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for inline monitoring .
What pharmacokinetic (PK) modeling approaches predict this compound’s in vivo behavior?
Q. Advanced
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, logP, and cytochrome P450 interaction data.
- In silico ADMET : Tools like GastroPlus simulate absorption and metabolism.
- Feedback loops : Experimental PK data (e.g., plasma half-life in rodents) refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
